molecular formula C19H21N3O3 B2654790 3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide CAS No. 2415622-01-2

3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2654790
CAS No.: 2415622-01-2
M. Wt: 339.395
InChI Key: OYZFVNTZYODSSX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a pyrazolyl group, and a furan ring, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-22-17(11-12-21-22)18-9-8-16(25-18)13-20-19(23)10-5-14-3-6-15(24-2)7-4-14/h3-4,6-9,11-12H,5,10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZFVNTZYODSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a pyrazole derivative and a furan ring precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Furan derivatives: Compounds with the furan ring structure.

Uniqueness

3-(4-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

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